molecular formula C20H15ClF6N4O3 B2834550 (2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one CAS No. 344276-97-7

(2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one

Cat. No.: B2834550
CAS No.: 344276-97-7
M. Wt: 508.81
InChI Key: BMNGLMVOVORZRD-AATRIKPKSA-N
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Description

(2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridinyl group, an isoxazolyl group, and a trifluoromethoxy anilino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one involves multiple steps. The key steps include the formation of the isoxazole ring, the introduction of the pyridinyl group, and the coupling with the trifluoromethoxy anilino group. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of (2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethoxy)aniline: A related compound with similar functional groups but a simpler structure.

    3-Chloro-5-(trifluoromethoxy)anisole: Another related compound with a methoxy group instead of an anilino group.

Uniqueness

(2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one is unique due to its combination of functional groups and its potential for diverse applications in various fields. Its complex structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-1-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF6N4O3/c21-15-7-11(19(22,23)24)9-29-18(15)30-10-14-8-16(31-34-14)17(32)5-6-28-12-1-3-13(4-2-12)33-20(25,26)27/h1-7,9,14,28H,8,10H2,(H,29,30)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNGLMVOVORZRD-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)C=CNC2=CC=C(C=C2)OC(F)(F)F)CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(ON=C1C(=O)/C=C/NC2=CC=C(C=C2)OC(F)(F)F)CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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